

# AZD-1236: A Technical Overview of its Discovery and Initial Therapeutic Goals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AZD-1236 is a potent and selective dual inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12), enzymes implicated in the pathology of various inflammatory diseases. Initially developed by AstraZeneca for the treatment of Chronic Obstructive Pulmonary Disease (COPD), the therapeutic focus of AZD-1236 has since shifted following clinical trial outcomes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial therapeutic goals for AZD-1236, along with a summary of key preclinical and clinical findings. More recent investigations into its potential for treating spinal cord injury are also discussed, highlighting the compound's journey of therapeutic repurposing.

#### Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs play a crucial role in tissue remodeling, wound healing, and development. However, dysregulated MMP activity is a key feature of numerous pathological processes, including chronic inflammation, tissue destruction, and fibrosis. Among the MMP family, MMP-9 and MMP-12 have been identified as significant contributors to the pathogenesis of inflammatory diseases of the lung and central nervous system.[1][2]



AZD-1236 was developed by AstraZeneca as a potent and selective inhibitor of both MMP-9 and MMP-12.[1] The initial therapeutic rationale for its development was centered on the hypothesis that inhibiting these specific MMPs would mitigate the chronic inflammation and progressive lung tissue damage characteristic of Chronic Obstructive Pulmonary Disease (COPD).[3] While the compound demonstrated a favorable safety profile in early clinical trials, it did not achieve the desired efficacy endpoints in patients with moderate-to-severe COPD.[4] Subsequently, the unique mechanism of action of AZD-1236 has led to its investigation in other indications, most notably spinal cord injury (SCI), where it has shown significant promise in preclinical models.

Physicochemical Properties and Structure

| Property          | Value                                                                                                |
|-------------------|------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (5S)-5-[[4-[(5-chloro-2-pyridinyl)oxy]-1-piperidinyl]sulfonylmethyl]-5-methyl-2,4-imidazolidinedione |
| Molecular Formula | C15H19CIN4O5S                                                                                        |
| Molecular Weight  | 402.85 g/mol                                                                                         |
| CAS Number        | 459814-89-2                                                                                          |

#### **Mechanism of Action**

**AZD-1236** is a potent, reversible, and selective inhibitor of human MMP-9 and MMP-12. The inhibitory activity of **AZD-1236** against its primary targets, as well as its selectivity over other MMPs, is summarized in the table below.



| Target       | IC50 (nM)             | Selectivity vs. MMP-9 |
|--------------|-----------------------|-----------------------|
| Human MMP-9  | 4.5                   | -                     |
| Human MMP-12 | 6.1                   | ~1.4-fold             |
| Human MMP-2  | >10-fold less potent  | >10                   |
| Human MMP-13 | >10-fold less potent  | >10                   |
| Other MMPs   | >350-fold less potent | >350                  |

Note: **AZD-1236** has been reported to be 20- to 50-fold less active against rodent orthologs of MMP-9 and MMP-12.

The inhibition of MMP-9 and MMP-12 by **AZD-1236** is central to its therapeutic rationale. These enzymes are involved in multiple pathological processes:

- Extracellular Matrix Degradation: MMP-9 and MMP-12 degrade elastin and other ECM components, contributing to tissue damage in the lungs in COPD and in the spinal cord after injury.
- Inflammatory Cell Migration: By breaking down the ECM, these MMPs facilitate the infiltration of inflammatory cells, such as neutrophils and macrophages, into the site of injury or inflammation.
- Cytokine and Chemokine Processing: MMP-9 and MMP-12 can cleave and activate proinflammatory cytokines and chemokines, further amplifying the inflammatory cascade.

The proposed mechanism of action for **AZD-1236** in its initial and repurposed therapeutic indications is visualized in the following signaling pathway diagram.





Click to download full resolution via product page

Caption: AZD-1236 Mechanism of Action.

# Initial Therapeutic Goal: Chronic Obstructive Pulmonary Disease (COPD)

The primary rationale for the development of **AZD-1236** for COPD was based on the established role of MMP-9 and MMP-12 in the pathogenesis of the disease. Elevated levels of these enzymes are found in the lungs of COPD patients and are associated with the breakdown of elastin, a key component of the lung's extracellular matrix, leading to emphysema.

#### **Preclinical Studies in COPD Models**

Preclinical studies in animal models of lung injury and inflammation demonstrated the potential of **AZD-1236**. In a model of human MMP-12-induced lung hemorrhage and inflammation in rats, **AZD-1236** inhibited these effects by approximately 80% at a dose of 0.81 mg/kg. In a mouse model of tobacco smoke-induced inflammation, **AZD-1236** abolished the infiltration of macrophages into the bronchoalveolar lavage (BAL) fluid.



#### **Phase IIa Clinical Trial in COPD**

A multinational, randomized, double-blind, placebo-controlled, Phase IIa study was conducted to evaluate the effects of **AZD-1236** on biomarkers of inflammation and tissue degradation in patients with moderate-to-severe COPD.

Experimental Protocol: Phase IIa COPD Trial (NCT00690323)

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Participants: 55 male and female patients aged ≥40 years with a diagnosis of stable moderate-to-severe COPD.
- Intervention: Oral AZD-1236 (75 mg) or matching placebo administered twice daily for 6 weeks.
- Primary Endpoints:
  - Differential cell count in induced sputum.
  - TNF-α levels in induced sputum.
  - 24-hour urinary desmosine excretion.
- Secondary Endpoints:
  - Lung function (spirometry).
  - Patient-reported outcomes (Clinical COPD Questionnaire CCQ).
  - Safety and tolerability.

**Results Summary:** 



| Outcome Measure      | AZD-1236 vs. Placebo                | Statistical Significance |
|----------------------|-------------------------------------|--------------------------|
| Sputum Cell Counts   | No significant change               | Not Significant          |
| Sputum TNF-α         | No significant change               | Not Significant          |
| Urinary Desmosine    | Possible, non-significant reduction | Not Significant          |
| Lung Function (FEV1) | No significant effect               | Not Significant          |
| CCQ Score            | No meaningful difference            | Not Significant          |

Conclusion: The study concluded that while **AZD-1236** at 75 mg twice daily for 6 weeks was generally well-tolerated, it did not demonstrate clinical efficacy in this short-term study in patients with stable moderate-to-severe COPD. The lack of efficacy led to the discontinuation of the development of **AZD-1236** for COPD.

### **Repurposing for Spinal Cord Injury (SCI)**

Following the COPD trial, research shifted to explore the potential of **AZD-1236** in other indications where MMP-9 and MMP-12 play a critical pathological role. Spinal cord injury emerged as a promising area of investigation due to the profound inflammatory response and secondary damage cascade that follows the initial trauma.

#### **Rationale for SCI**

After a spinal cord injury, a secondary cascade of events, including inflammation, edema, and breakdown of the blood-spinal cord barrier (BSCB), leads to further neuronal damage and functional loss. MMP-9 and MMP-12 are rapidly upregulated after SCI and are key mediators of this secondary damage. They contribute to BSCB breakdown, facilitate the infiltration of inflammatory cells, and promote a pro-inflammatory environment that is detrimental to neuronal survival and regeneration.

### **Preclinical Studies in SCI Models**

Preclinical studies in rodent models of SCI have demonstrated remarkable efficacy of **AZD-1236** in mitigating secondary damage and promoting functional recovery.



Experimental Protocol: Dorsal Column Crush Injury Model in Mice

A common preclinical model used to evaluate therapies for SCI is the dorsal column crush or transection model in mice. While specific parameters can vary between studies, a general workflow is as follows:



Click to download full resolution via product page

Caption: Experimental Workflow for SCI Model.



Key Findings from Preclinical SCI Studies:

| Outcome Measure                             | Effect of AZD-1236       | Quantitative Data                         |
|---------------------------------------------|--------------------------|-------------------------------------------|
| Nerve Function Preservation                 | Significant preservation | ~80%                                      |
| Movement and Sensation                      | Significant improvement  | ~85%                                      |
| Edema                                       | Reduced                  | Dose-dependent reduction                  |
| Blood-Spinal Cord Barrier<br>Breakdown      | Reduced                  | -                                         |
| Pro-inflammatory Cytokine Formation         | Suppressed               | 85-95% reduction                          |
| Neuropathic Pain                            | Alleviated               | More effective than pregabalin/gabapentin |
| MMP-9/12 Activity Suppression (Oral)        | Serum: ~90%, CSF: 69-74% | -                                         |
| MMP-9/12 Activity Suppression (Intrathecal) | CSF: 88-90%              | -                                         |

These preclinical results suggest that **AZD-1236**, when administered shortly after injury, can significantly attenuate the secondary damage cascade and promote a more favorable environment for neuronal repair, leading to substantial functional recovery.

#### Conclusion

AZD-1236 is a potent and selective dual inhibitor of MMP-9 and MMP-12 that was initially developed for the treatment of COPD. While it proved to be safe and well-tolerated in a Phase IIa clinical trial, it failed to demonstrate clinical efficacy in this patient population, leading to the cessation of its development for this indication. However, the strong scientific rationale for inhibiting MMP-9 and MMP-12 in other inflammatory conditions has led to the successful repurposing of AZD-1236 in preclinical models of spinal cord injury. In these models, AZD-1236 has shown remarkable efficacy in reducing secondary damage and promoting functional recovery. These promising preclinical findings warrant further investigation and potential clinical development of AZD-1236 as a novel therapeutic for acute spinal cord injury. Further research



is also needed to fully elucidate its pharmacokinetic and pharmacodynamic profile to optimize its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. digitum.um.es [digitum.um.es]
- 2. Safety and tolerability of an oral MMP-9 and -12 inhibitor, AZD1236, in patients with moderate-to-severe COPD: a randomised controlled 6-week trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD-1236 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [AZD-1236: A Technical Overview of its Discovery and Initial Therapeutic Goals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024234#azd-1236-discovery-and-initial-therapeutic-goals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com